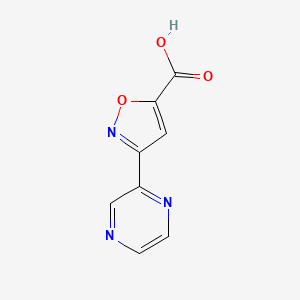
3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that contains both pyrazine and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid typically involves the condensation of pyrazin-2-amine with an appropriate oxazole derivative. One common method involves the use of TiCl₄-mediated one-pot condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Applications De Recherche Scientifique
3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The oxazole ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could inhibit certain enzymes or interfere with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid: This compound shares a similar structure but has a pyrazole ring instead of an oxazole ring.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit various biological activities.
Uniqueness
3-(Pyrazin-2-yl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of both pyrazine and oxazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H5N3O3 |
|---|---|
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
3-pyrazin-2-yl-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)7-3-5(11-14-7)6-4-9-1-2-10-6/h1-4H,(H,12,13) |
Clé InChI |
GIXPBDJIDDDQDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C2=NOC(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



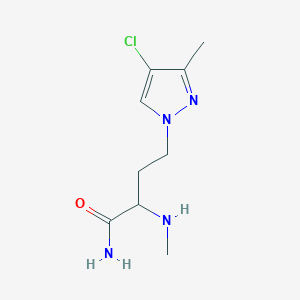
![[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)
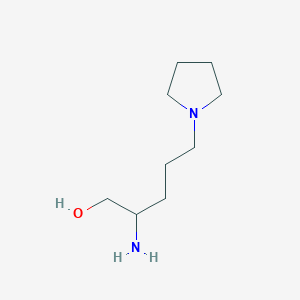

![1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13534921.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)cyclobutane-1-carboxylic acid](/img/structure/B13534929.png)
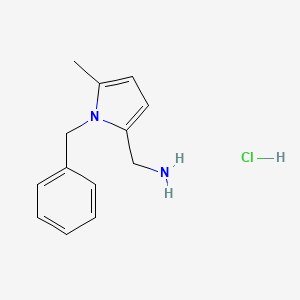
![1-[(3-Chloro-4-methoxyphenyl)methyl]piperazine](/img/structure/B13534959.png)

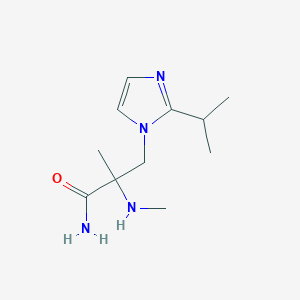

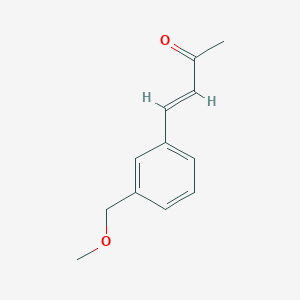
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13534982.png)
